![molecular formula C19H23NO2 B12630455 (2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine CAS No. 920803-04-9](/img/structure/B12630455.png)
(2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a morpholine ring with an ethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzyloxyphenol and 4-ethylmorpholine.
Formation of Intermediate: The first step involves the protection of the phenol group in 4-benzyloxyphenol using a suitable protecting group, such as benzyl chloride, to form the benzyloxy intermediate.
Coupling Reaction: The protected intermediate is then subjected to a coupling reaction with 4-ethylmorpholine under basic conditions, typically using a base like sodium hydride or potassium carbonate.
Deprotection: The final step involves the removal of the protecting group to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinone derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives, such as hydroquinone.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include benzoquinone derivatives, hydroquinone derivatives, and various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-[4-(Methoxy)phenyl]-4-ethylmorpholine: Similar structure but with a methoxy group instead of a benzyloxy group.
(2R)-2-[4-(Hydroxy)phenyl]-4-ethylmorpholine: Similar structure but with a hydroxy group instead of a benzyloxy group.
(2R)-2-[4-(Chlorophenyl)]-4-ethylmorpholine: Similar structure but with a chloro group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine imparts unique chemical and biological properties to the compound. This group can enhance the compound’s stability, solubility, and reactivity, making it a valuable intermediate in various synthetic and research applications.
Propiedades
Número CAS |
920803-04-9 |
|---|---|
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
(2R)-4-ethyl-2-(4-phenylmethoxyphenyl)morpholine |
InChI |
InChI=1S/C19H23NO2/c1-2-20-12-13-21-19(14-20)17-8-10-18(11-9-17)22-15-16-6-4-3-5-7-16/h3-11,19H,2,12-15H2,1H3/t19-/m0/s1 |
Clave InChI |
ARYWAQRORCSTDD-IBGZPJMESA-N |
SMILES isomérico |
CCN1CCO[C@@H](C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canónico |
CCN1CCOC(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


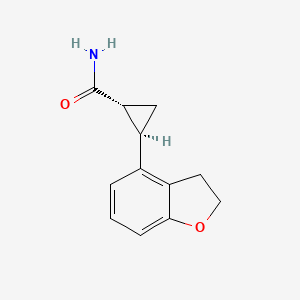
![2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12630381.png)
![6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B12630387.png)
![3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)sulfanyl]butan-2-one](/img/structure/B12630394.png)
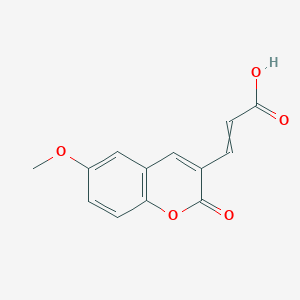
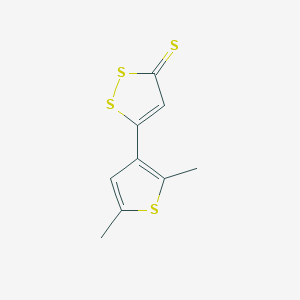
![N-[(4-Tert-butylphenyl)methyl]ethanimidamide](/img/structure/B12630432.png)
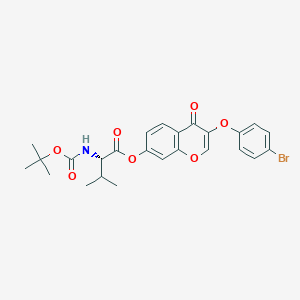
![N-(11,12-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B12630447.png)
![2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline](/img/structure/B12630468.png)
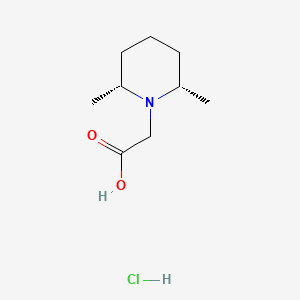
![2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12630475.png)

![(8S,9S,10R,11S,13S,14S,17R)-17-(2-ethylsulfanylcarbothioylsulfanylacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12630485.png)
